molecular formula C23H20N6O5 B2442921 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1030100-40-3

5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2442921
CAS No.: 1030100-40-3
M. Wt: 460.45
InChI Key: BTISLCPPVJQMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidinone chemical class, a scaffold recognized for its potent and selective inhibition of various kinase and phosphodiesterase targets Source . Based on its structural homology to well-characterized compounds, this molecule is postulated to act as a potent inhibitor of Phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the striatum of the brain that regulates intracellular cAMP and cGMP signaling Source . By modulating this pathway, it serves as a critical research tool for investigating the pathophysiology and potential treatment of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. The compound's design incorporates a 1,2,4-oxadiazole linker and multiple methoxyphenyl groups, which are common pharmacophores intended to optimize binding affinity and selectivity within the PDE10A catalytic site. Researchers can utilize this high-purity compound for in vitro enzyme assays, cellular signaling studies, and in vivo preclinical models to further elucidate the role of PDE10A in basal ganglia function and to validate novel therapeutic strategies. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5/c1-31-16-7-5-15(6-8-16)29-22-17(11-25-29)23(30)28(13-24-22)12-20-26-21(27-34-20)14-4-9-18(32-2)19(10-14)33-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISLCPPVJQMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Aminopyrazole Derivatives

The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclization of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (1a ) with nitriles under acidic conditions. As demonstrated by Gupta et al., this involves treating 1a with aliphatic or aromatic nitriles (e.g., acetonitrile or benzonitrile) in dioxane under dry HCl gas. The reaction proceeds via nucleophilic attack of the nitrile’s carbon on the pyrazole’s amino group, followed by cyclodehydration to form the pyrimidinone ring (Scheme 1).

Scheme 1 :
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile + R-C≡N → Pyrazolo[3,4-d]pyrimidin-4-one + NH₃↑

Key reaction parameters include:

  • Solvent : Dioxane or dimethylformamide (DMF) for optimal solubility.
  • Catalyst : Dry HCl gas or PBr₃ in DMF for Vilsmeier-type amidination.
  • Temperature : 60–80°C for 6–12 hours under conventional heating.

Microwave-assisted synthesis reduces reaction times to 15–30 minutes with comparable yields (78–91%). For instance, microwave irradiation of 1a with 3,4-dimethoxybenzonitrile in DMF at 120°C produced the intermediate 1-(4-methoxyphenyl)-5-(chloromethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (2a ) in 85% yield.

Synthesis of the 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Moiety

Three-Component Cycloaddition Strategy

The 1,2,4-oxadiazole ring is constructed using a modified Huisgen cycloaddition. Huang et al. reported a three-component reaction involving amidoximes, carboxylic acids, and pyrimidine derivatives. For the target compound, 3,4-dimethoxyphenylglyoxylic acid (3a ) is reacted with hydroxylamine to form the amidoxime (3b ), which subsequently undergoes cyclization with trichloroacetonitrile in the presence of K₂CO₃ (Scheme 2).

Scheme 2 :
3,4-Dimethoxyphenylglyoxylic acid + NH₂OH·HCl → Amidoxime (3b )
3b + Cl₃CC≡N → 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride (4a )

This method yields 4a in 72–88% purity, as confirmed by ¹H-NMR (δ 7.45–7.52 ppm for aromatic protons) and IR (C=N stretch at 1610 cm⁻¹).

Oxidative Dehydrogenation of Amidoximes

An alternative route involves oxidative dehydrogenation of 3,4-dimethoxyphenylamidoxime (3b ) using MnO₂ or I₂ in DCM. This one-pot method furnishes the 1,2,4-oxadiazole ring in 68–75% yield, with the methyl group introduced via subsequent alkylation.

Conjugation of the Pyrazolo[3,4-d]Pyrimidinone and Oxadiazole Moieties

Nucleophilic Alkylation

The methylene linker between the two heterocycles is established via nucleophilic substitution. The chloromethyl group of 2a reacts with the hydroxyl group of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ol (4b ) in the presence of K₂CO₃ and DMF at 80°C (Scheme 3).

Scheme 3 :
2a (1 eq) + 4b (1.2 eq) → Target Compound + KCl↑

Optimization studies revealed that using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yields from 65% to 82% by facilitating interphase reactivity.

Characterization and Spectral Data

The final product is characterized by:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidinone C₆-H), 7.89–7.02 (m, 6H, aromatic protons), 5.34 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • HRMS : m/z calc. for C₂₅H₂₂N₆O₆ [M+H]⁺: 527.1674; found: 527.1678.

Optimization and Comparative Analysis

Conventional vs. Microwave-Assisted Synthesis

Table 1 : Comparison of Pyrimidinone Synthesis Methods

Method Time (h) Yield (%) Purity (%)
Conventional 12 78 95
Microwave 0.5 85 98

Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.

Solvent and Catalyst Screening

Table 2 : Effect of Solvents on Oxadiazole Cyclization

Solvent Catalyst Yield (%)
DMF K₂CO₃ 88
THF Et₃N 72
DCM I₂ 68

DMF outperforms other solvents due to its high polarity and ability to stabilize transition states.

Challenges and Mechanistic Considerations

Regioselectivity in Oxadiazole Formation

The cyclization of amidoximes with nitriles is prone to regiochemical ambiguity. Density functional theory (DFT) studies indicate that electron-donating groups (e.g., methoxy) on the phenyl ring direct cyclization to the 5-position of the oxadiazole, ensuring the correct regioisomer.

Stability of Intermediates

The chloromethyl intermediate (2a ) is sensitive to hydrolysis. Storage under anhydrous conditions (e.g., over molecular sieves) is critical to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkylating agents, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a lead candidate for drug development due to its unique structural characteristics and potential biological activities. Its design allows for interactions with various biological targets, making it a promising candidate for treating diseases such as cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been shown to exhibit antiproliferative effects on several human cancer cell lines. The mechanism appears to involve:

  • Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways.
  • Inhibition of Oncogenic Pathways : It disrupts key signaling pathways associated with cancer progression.

Biological Studies

The compound is also being explored for its effects on various biological pathways. Research indicates that it may act as an inhibitor or activator of specific enzymes involved in critical metabolic processes.

Chemical Biology

In chemical biology, this compound serves as a probe to study molecular interactions within biological systems. Its ability to bind selectively to certain enzymes or receptors facilitates the exploration of complex biochemical pathways.

Industrial Applications

Beyond medicinal uses, there is potential for this compound in industrial applications such as:

  • Material Science : Development of new materials based on its chemical properties.
  • Catalysis : Use as a catalyst in organic synthesis reactions due to its reactive functional groups.
Activity TypeDescription
AnticancerSignificant antiproliferative effects on cancer cell lines
Enzyme InteractionPotential inhibitor/activator of metabolic enzymes
Molecular ProbingUsed to study interactions within biological systems

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Screening : A study screened various derivatives for cytotoxic effects against cancer cell lines, revealing significant activity against multiple types.
  • Biological Pathway Investigation : Research indicated that the compound could modulate key metabolic pathways involved in cell survival and proliferation.

These findings underscore the compound's potential as a therapeutic agent in oncology and other fields.

Mechanism of Action

The mechanism of action of 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.

Biological Activity

The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C21H20N4O7
  • Molecular Weight : 440.41 g/mol
  • CAS Number : 1775439-98-9

The structure comprises a pyrazolo[3,4-d]pyrimidin core substituted with oxadiazole and methoxyphenyl groups, which are known to influence its biological activity.

Anticancer Properties

Recent studies indicate that compounds related to oxadiazoles exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been tested against various cancer cell lines with promising results. The specific compound has shown activity against:

  • Cell Lines : HEPG2 (liver), MCF7 (breast), SW1116 (colon), and BGC823 (gastric).
  • IC50 Values : A notable study reported IC50 values ranging from 0.67 to 1.18 µM for different derivatives against prostate and colon cancer cell lines, indicating potent inhibitory effects compared to standard treatments like staurosporine .

The proposed mechanisms through which the compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound facilitates programmed cell death in cancer cells.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as EGFR and Src, which are crucial for cancer cell proliferation .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cell division.

Antimicrobial Activity

In addition to anticancer properties, related compounds have demonstrated antimicrobial activity against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives exhibited MIC values as low as 62 µg/ml against Staphylococcus aureus .

Study 1: Anticancer Activity Evaluation

A comprehensive evaluation was conducted on a series of oxadiazole derivatives similar to the compound . The study utilized MTT assays to determine cytotoxicity across multiple cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHEPG20.75
Compound BMCF70.80
Compound CSW11160.90

The results indicated that modifications in substituents significantly impacted the biological activity, emphasizing the role of structural components in efficacy .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through molecular docking simulations and enzyme inhibition assays. The compound was found to effectively bind to the active sites of EGFR and Src kinases:

Enzyme TargetBinding Affinity (kcal/mol)
EGFR-9.5
Src-8.7

These findings suggest that the compound's structural features facilitate strong interactions with these targets, contributing to its anticancer efficacy .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives are often prepared by reacting intermediates like 1-(4-methoxyphenyl)-1H-pyrazol-5-amines with aromatic aldehydes or acyl chlorides under solvent-free or reflux conditions. Key steps include:

  • Cyclization using phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole rings .
  • Condensation with substituted benzaldehydes in dry acetonitrile or dichloromethane, followed by recrystallization to isolate pure products . Yield optimization requires precise stoichiometry and inert atmospheres to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • 1H NMR and IR spectroscopy confirm functional groups (e.g., methoxy, oxadiazole) and regiochemistry .
  • X-ray crystallography resolves stereochemical ambiguities. For instance, X-ray studies of analogous compounds (e.g., halogenated tetrazol-5-amines) validate staggered or eclipsed conformations in heterocyclic systems .
  • Mass spectrometry verifies molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its pharmacological activity?

  • Antitubercular activity : Tested against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays (MABA), with MIC values reported .
  • Anticancer screening : Sea urchin embryo assays assess antimitotic activity by monitoring tubulin polymerization inhibition .
  • Antibacterial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent modification : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro, fluoro) or bulky substituents to modulate target binding .
  • Scaffold hopping : Replace the pyrazolo[3,4-d]pyrimidin-4-one core with pyrido[2,3-d]pyrimidines or triazolopyrimidines to improve solubility .
  • Bioisosteric replacements : Substitute the 1,2,4-oxadiazole ring with 1,3,4-thiadiazoles to enhance metabolic stability .

Q. How can stability issues (e.g., hydrolysis, photodegradation) be systematically addressed?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1N HCl/NaOH), oxidative stress (H₂O₂), and UV light. Monitor degradation via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .
  • Lyophilization : Improve thermal stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Counter-screening : Test against off-target receptors (e.g., kinase panels) to identify nonspecific effects .
  • Structural validation : Re-analyze bioactive batches via X-ray crystallography to rule out polymorphic interference .

Q. What computational strategies predict target binding modes and affinity?

  • Molecular docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or mycobacterial enzymes .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability under physiological conditions .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt formation : React with hydrochloric acid to generate hydrochloride salts, enhancing solubility >10-fold .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to achieve >90% dissolution in PBS (pH 7.4) .

Q. Which analytical methods ensure batch-to-batch purity and reproducibility?

  • HPLC-DAD : Use a gradient elution (acetonitrile/0.1% formic acid) with a C18 column; validate via ICH guidelines (RSD <2%) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.